molecular formula C24H21N3O3 B2919385 (4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1226439-42-4

(4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2919385
CAS No.: 1226439-42-4
M. Wt: 399.45
InChI Key: MZWUJUCVBREONS-UHFFFAOYSA-N
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Description

The compound (4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone is a hybrid molecule featuring a piperazine core substituted with two distinct aromatic moieties: a 3-(1H-indol-1-yl)benzoyl group and a furan-2-yl carbonyl group. This structure combines the pharmacophoric elements of indole (a privileged scaffold in medicinal chemistry) and furan (a heterocycle with diverse bioactivity). The piperazine linker enhances solubility and provides conformational flexibility, which may influence receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(3-indol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-23(25-12-14-26(15-13-25)24(29)22-9-4-16-30-22)19-6-3-7-20(17-19)27-11-10-18-5-1-2-8-21(18)27/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWUJUCVBREONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Piperazine derivatives also exhibit a broad spectrum of biological activities. The compound’s interaction with its targets likely results in changes to cellular processes, potentially leading to these observed effects.

Biochemical Pathways

Given the broad biological activities of indole and piperazine derivatives, it’s likely that this compound could influence a variety of biochemical pathways, potentially including those involved in inflammation, viral replication, cancer progression, and more.

Result of Action

Given the diverse biological activities of indole and piperazine derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, inflammation, and viral replication.

Biological Activity

The compound (4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features an indole moiety linked to a piperazine ring, which is further connected to a furan group via a methanone linkage. This unique structure suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Properties : There is emerging evidence that compounds containing piperazine and indole moieties can demonstrate antibacterial and antifungal activities. The structural characteristics contribute to their ability to interact with microbial targets .
  • Neuropharmacological Effects : Some studies have explored the potential of piperazine derivatives as neuroactive agents, particularly in modulating neurotransmitter systems. This may include effects on dopamine receptors, which are crucial for managing conditions such as schizophrenia and depression .

Antitumor Studies

A study focusing on structural analogs of the compound indicated promising antitumor activity. For example, certain derivatives exhibited IC50 values lower than 10 µM against human cancer cell lines, demonstrating their potential as effective anticancer agents . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl ring significantly enhanced cytotoxicity.

Antimicrobial Activity

Research has demonstrated that piperazine-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. One study reported that a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Neuropharmacological Research

In a neuropharmacological context, compounds similar to this compound have been investigated for their effects on the central nervous system. The ability to act as dopamine D2 receptor antagonists suggests potential applications in treating psychiatric disorders .

Data Tables

Activity Type IC50/MIC Values Cell Lines/Pathogens Reference
Antitumor<10 µMVarious cancer cell lines
Antimicrobial32 µg/mLStaphylococcus aureus
NeuropharmacologicalN/ADopamine receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.

Piperazine-Linked Indole Derivatives
Compound Name Substituents on Piperazine Molecular Formula Key Features Reference
Target Compound 3-(1H-Indol-1-yl)benzoyl, furan-2-yl C₂₅H₂₂N₃O₃ Dual aromatic systems (indole, furan); flexible piperazine linker. N/A
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl, indol-2-yl C₂₀H₂₁N₃O Benzyl group enhances lipophilicity; indole at 2-position alters sterics.
(4-Benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone Benzyl, indol-3-yl C₂₀H₂₁N₃O Indole-3-yl substitution mimics tryptophan orientation in receptors.
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl, 5-methylindol-3-yl C₂₉H₃₀N₃O Bulky benzhydryl group may hinder membrane permeability.

Key Observations :

  • Aromatic Moieties : The furan-2-yl group in the target compound introduces a smaller, electron-rich heterocycle compared to benzyl or benzhydryl groups in analogs, which may reduce steric hindrance and modulate solubility .
Furan-Containing Piperazine Analogs
Compound Name Substituents on Piperazine Molecular Formula Key Features Reference
Target Compound 3-(1H-Indol-1-yl)benzoyl, furan-2-yl C₂₅H₂₂N₃O₃ Combines indole and furan; potential dual-target activity. N/A
4-(4-Aminobenzoyl)piperazin-1-ylmethanone 4-Aminobenzoyl, furan-2-yl C₁₆H₁₈N₃O₂ Amino group enhances hydrogen-bonding capacity; nitro-to-amine synthesis.
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone Benzylsulfonyl, furan-2-yl C₂₆H₂₅N₃O₅S Sulfonyl group increases polarity; bulky substituent may limit bioavailability.

Key Observations :

  • Functional Groups: The 4-aminobenzoyl group in improves water solubility compared to the target compound’s indole-benzoyl moiety, which is more lipophilic.
  • Bioactivity Inference : Benzylsulfonyl substituents (as in ) are associated with protease inhibition, suggesting that the target compound’s indole-furan system might target different enzyme classes.
Piperazine-Boronic Acid Derivatives
Compound Name Substituents on Piperazine Molecular Formula Key Features Reference
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone Methyl, boronic ester C₁₉H₂₈BN₃O₃ Boronic ester enables Suzuki coupling; potential use in cancer therapy.

Key Observations :

  • Boronic Acid Utility : Unlike the target compound, boronic acid derivatives are often used as intermediates in drug synthesis or as enzyme inhibitors (e.g., proteasome inhibitors) .

Q & A

Q. What controls are essential in assessing the compound’s inhibition of viral proteases?

  • Design: Include (1) positive controls (e.g., ritonavir for SARS-CoV-2 ), (2) solvent controls (DMSO), and (3) enzyme activity blanks. Use FRET-based assays with fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to quantify cleavage inhibition .

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